molecular formula C9H10BrClFN B13337650 1-(5-Bromo-2-fluorophenyl)cyclopropan-1-amine hydrochloride

1-(5-Bromo-2-fluorophenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B13337650
M. Wt: 266.54 g/mol
InChI Key: APASIVDDOGSSLK-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluorophenyl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C9H10BrClFN It is a cyclopropane derivative that contains both bromine and fluorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-fluorophenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor, followed by halogenation and amination reactions. One common method involves the following steps:

    Cyclopropanation: The starting material, such as styrene, undergoes cyclopropanation using a reagent like diazomethane or a transition metal catalyst.

    Halogenation: The cyclopropane intermediate is then brominated using a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Fluorination: The brominated intermediate is fluorinated using a fluorinating agent such as Selectfluor to introduce the fluorine atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-fluorophenyl)cyclopropan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu) can be used for halogen substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylcyclopropane derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(5-Bromo-2-fluorophenyl)cyclopropan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromo-5-fluorophenyl)cyclopropan-1-amine
  • 1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine hydrochloride
  • 1-(5-Chloro-2-fluorophenyl)cyclopropan-1-amine hydrochloride
  • 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride

Uniqueness

1-(5-Bromo-2-fluorophenyl)cyclopropan-1-amine hydrochloride is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these halogens with the cyclopropane ring structure provides distinct properties that can be leveraged in various applications.

Properties

Molecular Formula

C9H10BrClFN

Molecular Weight

266.54 g/mol

IUPAC Name

1-(5-bromo-2-fluorophenyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C9H9BrFN.ClH/c10-6-1-2-8(11)7(5-6)9(12)3-4-9;/h1-2,5H,3-4,12H2;1H

InChI Key

APASIVDDOGSSLK-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(C=CC(=C2)Br)F)N.Cl

Origin of Product

United States

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